3-Bromobenzo[b]thiophene-2-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYAUSEFDBRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-82-7 | |
| Record name | 3-bromo-1-benzothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Reduction Reactions: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted benzo[b]thiophenes
- Coupled products with aryl or vinyl groups
- Amino derivatives of benzo[b]thiophene
Scientific Research Applications
3-Bromobenzo[b]thiophene-2-carbonitrile is widely used in scientific research due to its versatile reactivity and structural features:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and potential pharmaceutical agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Bromobenzo[b]thiophene-2-carbonitrile and its derivatives largely depends on the specific application and target. In pharmaceutical research, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the bromine atom and nitrile group can influence the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers: 5-Bromobenzo[b]thiophene-2-carbonitrile
The 5-bromo isomer (CAS 38251-66-0) shares the same molecular formula (C₉H₄BrNS) and weight (238.11 g/mol) but differs in the bromine position. However, the 3-bromo derivative exhibits superior electronic effects for directing cross-coupling reactions, as the bromine at the 3-position activates the 2-position for arylation .
Halogen-Substituted Analogs
- 3-Chlorobenzo[b]thiophene-2-carbonitrile : Replacing bromine with chlorine reduces molecular weight (193.66 g/mol ) and alters bioactivity. In antimicrobial studies, the 3-bromo derivative (MIC = 16 µg/mL against Gram-positive bacteria) outperforms its chloro analog (MIC = 32 µg/mL), likely due to enhanced lipophilicity from bromine’s larger atomic radius .
- 3-Bromothiophene-2-carbonitrile (CAS 18791-98-5) : A simpler analog without the benzene ring (C₅H₂BrNS , MW = 188.04 g/mol). Its lower molecular weight and planar structure facilitate faster reaction kinetics in Suzuki-Miyaura couplings but limit applications in drug design due to reduced stability .
Substituent Variants
- 3-Phenylbenzo[b]thiophene-2-carbonitrile : Substituting bromine with a phenyl group (MW = 235.31 g/mol) increases steric bulk, raising the melting point to 79–81°C compared to the 3-bromo analog’s liquid state at room temperature. The phenyl group enhances π-π stacking in material science applications .
- 3-(1,1-Dimethylethyl)benzo[b]thiophene-2-carbonitrile : A tert-butyl substituent at the 3-position (MW = 215.31 g/mol) lowers solubility in polar solvents but improves thermal stability (mp = 72–74°C) .
Reactivity in Cross-Coupling Reactions
The 3-bromo group in 3-Bromobenzo[b]thiophene-2-carbonitrile enables sequential functionalization. For example, palladium-catalyzed 2-arylation (e.g., with phenylboronic acid) proceeds efficiently at 130°C with 0.5 mol% Pd(OAc)₂ , yielding 2,3-disubstituted products in 85% yield . In contrast, the 5-bromo isomer requires harsher conditions due to reduced electronic activation.
Antimicrobial Activity
This compound demonstrates potent antibacterial activity (MIC = 16 µg/mL against Staphylococcus aureus), attributed to its ability to disrupt bacterial membrane integrity.
Pharmaceutical Intermediates
The compound is a precursor to urokinase inhibitors. For instance, amidination of 4-iodobenzo[b]thiophene-2-carbonitrile (derived from the 3-bromo analog) yields inhibitors with IC₅₀ values as low as 70 nM .
Biological Activity
3-Bromobenzo[b]thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
This compound has the molecular formula C9H5BrN2S and is characterized by the presence of a bromine atom and a cyano group, which contribute to its reactivity and biological properties. The compound's structure allows for interactions with various biological targets, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C9H5BrN2S |
| Molecular Weight | 239.11 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits its biological effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2C9. This inhibition can lead to altered metabolic pathways and changes in gene expression related to detoxification processes .
Cellular Effects
The compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant inhibition of cell growth in HeLa (cervical cancer) and MCF7 (breast cancer) cell lines at concentrations lower than those required for NorA efflux pump inhibition . The cytotoxic profile suggests potential applications in cancer therapy.
Dosage-Dependent Effects
In animal models, the effects of this compound vary with dosage. At lower concentrations, it primarily inhibits cytochrome P450 enzymes without causing significant toxicity. However, higher doses may result in more pronounced cytotoxicity .
Transport and Distribution
The compound exhibits a high gastrointestinal absorption rate and can effectively permeate the blood-brain barrier, suggesting potential central nervous system activity. Its distribution within cells is likely concentrated in the cytoplasm and associated with organelles such as the endoplasmic reticulum where cytochrome P450 enzymes are located.
Study 1: Anticancer Activity
A study assessing the anticancer properties of this compound derivatives found that certain modifications enhanced their cytotoxicity against breast cancer cells. The derivatives were tested at varying concentrations to determine their half-maximal inhibitory concentration (IC50), revealing promising results for further development as anticancer agents .
Study 2: Enzyme Inhibition
Another research effort focused on the compound's role as an inhibitor of microbial efflux pumps. This study found that while some derivatives exhibited weak activity against specific bacterial strains, they showed synergistic effects when combined with existing antibiotics, highlighting their potential as adjunct therapies in combating antimicrobial resistance .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for the palladium-catalyzed direct 2-arylation of 3-Bromobenzo[b]thiophene-2-carbonitrile?
- Methodological Answer : The reaction achieves high efficiency using 0.5 mol% Pd(OAc)₂, KOAc as a base, and DMA as the solvent at 80–120°C for 0.5–2 hours. Electron-deficient aryl bromides (e.g., nitro- or trifluoromethyl-substituted) yield superior results (>80% yields) compared to electron-rich substrates, which may require adjusted conditions. Post-reaction purification via silica gel chromatography (e.g., pentane:ether gradients) is recommended .
Q. How can the structure of this compound derivatives be confirmed?
- Methodological Answer : Characterization involves a combination of techniques:
- 1H/13C NMR : To assign proton environments and carbon signals (e.g., aromatic protons at δ 7.28–7.90 ppm and nitrile carbon at ~115 ppm) .
- IR Spectroscopy : Identification of C≡N (~2220 cm⁻¹) and C-Br (~560 cm⁻¹) stretches .
- LC-MS/HRMS : For molecular weight validation and purity assessment .
- Elemental Analysis : To confirm stoichiometric composition .
Q. What are the storage and safety protocols for this compound?
- Methodological Answer : Store at <4°C in airtight, light-resistant containers. Use PPE (gloves, goggles) due to its brominated and nitrile functional groups, which pose toxicity risks. Consult SDS for specific hazards (e.g., acute toxicity, skin irritation) and emergency procedures .
Advanced Research Questions
Q. How do electronic effects of aryl bromides influence reaction yields in 2-arylation?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity by polarizing the C-Br bond, facilitating oxidative addition to Pd. Conversely, electron-donating groups (e.g., -OMe) reduce yields due to slower transmetallation. Systematic analysis using Hammett σ values can correlate substituent effects with reaction efficiency .
Q. How can contradictory yield data in sequential functionalization be resolved?
- Methodological Answer : Contradictions (e.g., 12% yield for 3-Bromo-2-(3-fluorophenyl)benzothiophene vs. 88% for benzonitrile derivatives) arise from steric hindrance or competing side reactions. Use kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to identify rate-limiting steps. Optimize by adjusting ligand systems (e.g., bulky phosphines) or temperature gradients .
Q. What crystallographic strategies resolve structural ambiguities in derivatives?
- Methodological Answer : For ambiguous electron density (e.g., disordered substituents), employ SHELXL for iterative refinement with anisotropic displacement parameters. Validate using R-factor convergence (<5%) and ORTEP-3 for 3D visualization. Twinned crystals require HKLF5 data integration in SHELXL .
Q. How to design multi-step syntheses of diheteroaryl benzothiophenes?
- Methodological Answer : Leverage the tolerance of the C3-Br bond in 2-arylation reactions. For example:
Perform initial 2-arylation with a heteroaryl bromide (e.g., pyridine-3-bromide).
Use Suzuki-Miyaura coupling on the C3-Br with a second heteroaryl boronic acid.
Monitor intermediates via TLC and isolate via preparative HPLC to avoid cross-contamination .
Q. What mechanistic insights explain the stability of the C3-Br bond during 2-arylation?
- Methodological Answer : The C3-Br bond remains intact due to steric protection by the adjacent nitrile group and the Pd catalyst’s selectivity for C2-H activation. Isotopic labeling (e.g., D₂O quenching) and in situ XAS can track Pd coordination geometry, confirming preferential C2-H bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
